4-Cyclopentylazepane hydrochloride
Overview
Description
4-Cyclopentylazepane hydrochloride is a chemical compound belonging to the class of azepanes. It is known for its potent and selective antagonistic properties towards the dopamine D1 receptor, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Cyclopentylazepane hydrochloride involves several steps, typically starting with the preparation of the azepane ring. This can be achieved through various synthetic routes, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods often involve optimizing these routes to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclopentylazepane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cyclopentylazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s interaction with dopamine receptors makes it valuable in studying neurological processes.
Medicine: Its potential therapeutic effects are being explored for conditions related to dopamine dysregulation.
Industry: The compound’s properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
4-Cyclopentylazepane hydrochloride can be compared with other azepane derivatives and dopamine receptor antagonists. Similar compounds include:
Cyclopentolate: Another compound with antagonistic properties towards muscarinic receptors.
Cyproheptadine: Known for its antihistamine and antiserotonin effects.
What sets this compound apart is its selectivity and potency towards the dopamine D1 receptor, making it a unique tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
4-cyclopentylazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYFEROJFGFCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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